Hexadecasphingosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

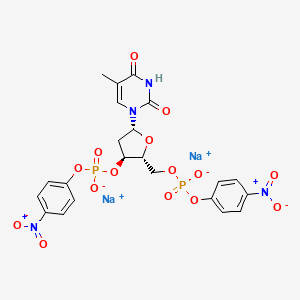

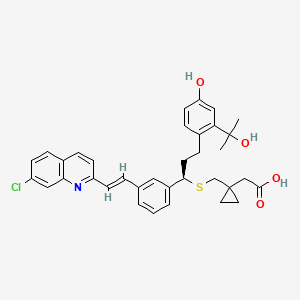

Hexadecasphingosine, often abbreviated as “HEX”, is an important sphingolipid molecule involved in many physiological and biochemical processes. It is a sixteen-carbon long, unsaturated fatty acid that is found in all eukaryotic cells and is a major component of the cell membrane. HEX is a key intermediate in the sphingolipid metabolic pathway, and its presence is necessary for the proper functioning of cells. It is also involved in various signal transduction pathways, cellular trafficking, and membrane trafficking.

Scientific Research Applications

Cancer Therapy

C16-Sphingosine has been identified as a key player in the regulation of cancer cell death, particularly in colon cancer . It is involved in the process of Immunogenic Cell Death (ICD) , where its levels influence the cell’s decision to survive or die when exposed to chemotherapeutic agents . The manipulation of C16-Sphingosine levels could potentially enhance the efficacy of cancer treatments by promoting the death of cancer cells.

Apoptosis Regulation

In the context of hepatocyte apoptosis , C16-Sphingosine is part of the ceramide/S1P rheostat that determines cell survival. Its balance with sphingosine-1-phosphate (S1P) is crucial in regulating the response to tumor necrosis factor-alpha (TNF-α), which can lead to cell death . Understanding this balance can help in designing strategies to protect against liver diseases.

Hepatocellular Carcinoma

C16-Sphingosine levels are upregulated in hepatocellular carcinoma , indicating its potential as a biomarker for this type of cancer . Research in this area could lead to new diagnostic tools and therapeutic approaches based on sphingolipid profiles.

Mechanism of Action

- Primary Targets : C16-Sphingosine primarily interacts with sphingosine 1-phosphate receptors (S1PRs), which are G protein-coupled receptors (GPCRs). Among these, S1PR1 (also known as S1P1) is highly expressed on endothelial cells (ECs) and lymphocytes. S1PR2 and S1PR3 also play important roles in different contexts .

- Role of S1PR1 : On ECs, S1PR1 enhances vascular barrier function by promoting the assembly of adherens junctions and limiting inflammatory responses. It also mediates lymphocyte trafficking by facilitating their migration from lymph nodes to high S1P concentrations in lymph and blood .

- Role of S1PR2 : Induced in ECs during pathological conditions, S1PR2 opposes S1PR1 actions by enhancing vascular permeability and inducing inflammation .

- Role of S1PR3 : Expressed in pericytes and fibroblasts, S1PR3 mediates S1P-induced vasodilation and seems crucial for inflammatory and fibrotic responses .

- S1PR Signaling : Upon binding to S1PRs, C16-Sphingosine triggers downstream signaling pathways. For example, S1PR1 activation enhances vascular barrier function by translocating VE-cadherin and forming adherens junctions .

- Anti-Inflammatory Effects : EC S1PR1 signaling curbs pro-inflammatory adhesion molecules and cytokines, contributing to anti-inflammatory effects .

- S1PR2 Actions : S1PR2 opposes S1PR1, promoting inflammation and vascular permeability .

- Sphingolipid Metabolism : C16-Sphingosine is a major base of sphingolipids. It participates in sphingolipid metabolism, affecting cell fate, differentiation, and response to insulin .

- Molecular and Cellular Effects : C16-Sphingosine’s actions impact vascular integrity, immune responses, and lymphocyte trafficking. It influences cell growth, drug resistance, and tumor metastasis .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

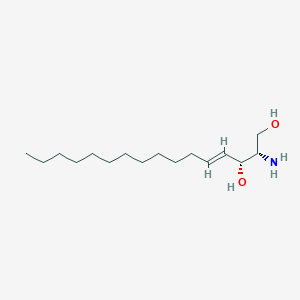

(E,2S,3R)-2-aminohexadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3/b13-12+/t15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUSGZZCQZACPT-YYZTVXDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)

![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)